molecular formula C20H25F3N6OS B4373572 {4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

Cat. No.: B4373572
M. Wt: 454.5 g/mol
InChI Key: ZOHLHSCSVCPICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step often involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions where the pyrazole derivative reacts with piperazine derivatives.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases. Its pharmacological properties are being explored to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-piperazinylcarbonyl-1H-thieno[2,3-c]pyrazole

Uniqueness

The uniqueness of {4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and broad range of applications in various fields of research and industry.

Properties

IUPAC Name

[4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6OS/c1-5-29-13(3)15(12(2)24-29)11-27-6-8-28(9-7-27)18(30)16-10-14-17(20(21,22)23)25-26(4)19(14)31-16/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLHSCSVCPICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

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